N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
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Overview
Description
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a dimethylbenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core through cyclization reactions. The chlorophenyl group is then introduced via electrophilic aromatic substitution. The final step involves the attachment of the dimethylbenzamide moiety through amide bond formation. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or other signaling molecules, thereby affecting cellular processes such as proliferation, apoptosis, or metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
- N-[2-(3-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
- Pyraclostrobin
Uniqueness
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide stands out due to its specific substitution pattern and the presence of both chlorophenyl and dimethylbenzamide groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H18ClN3O3S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide |
InChI |
InChI=1S/C20H18ClN3O3S/c1-12-6-13(2)8-14(7-12)20(25)22-19-17-10-28(26,27)11-18(17)23-24(19)16-5-3-4-15(21)9-16/h3-9H,10-11H2,1-2H3,(H,22,25) |
InChI Key |
YGMJJERNQOHJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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